Benzenamine, N-(1-methylethyl)-N-nitroso-

Description

Contextualization within Environmental and Synthetic Organic Chemistry Research

In environmental chemistry , N-nitrosamines are primarily studied as contaminants. Their presence in water sources is a significant concern. nih.govnist.gov They can form during water disinfection processes, such as chlorination and chloramination, and can also be introduced into the environment through industrial waste streams from the rubber and pesticide industries. nih.govresearchgate.net While many N-nitrosamines degrade in the atmosphere due to photolysis, they can be more persistent in water. nih.gov

In synthetic organic chemistry , while not commonly used as reagents, the reactivity of N-nitrosamines has been a subject of study. nih.govnist.gov Their chemical behavior, including reactions like protolytic denitrosation and interactions with electrophiles, provides insights into their transformation pathways. mit.edu The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, under acidic conditions. cardiff.ac.ukresearchgate.net Modern synthetic methodologies also explore solvent-free and metal-free conditions using reagents like tert-butyl nitrite (B80452). rsc.org The study of these synthetic routes is crucial for understanding their unintentional formation as impurities and for preparing analytical standards. researchgate.netcardiff.ac.uk

Historical Perspectives on Nitrosamine (B1359907) Research Methodologies

The scientific focus on N-nitrosamines began to intensify in the mid-20th century. Initial research in the 1950s highlighted the biological activity of these compounds. epa.gov The 1970s saw more rigorous investigation into their presence in various environmental and consumer products, which spurred the development of analytical methods for their detection. epa.gov

The evolution of analytical techniques has been critical to understanding N-nitrosamine contamination. Early methods have been largely supplanted by more sensitive and selective technologies. Key analytical methodologies employed for the detection and quantification of N-nitrosamines include:

Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the analysis of volatile N-nitrosamines in various matrices, including water and food. cardiff.ac.uk

High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC methods have been developed for the analysis of a range of N-nitrosamine impurities in pharmaceuticals and other products. cardiff.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These have become the state-of-the-art techniques, offering high sensitivity and selectivity for detecting trace levels of N-nitrosamines. nih.gov Regulatory bodies often rely on these methods for monitoring purposes. nih.gov

The development of these advanced analytical methods has been essential for identifying N-nitrosamine impurities in a variety of products and environmental samples, leading to a better understanding of human exposure. cardiff.ac.uknih.gov

Evolution of Research Paradigms for Benzenamine, N-(1-methylethyl)-N-nitroso- and Related Structures

Research paradigms for N-nitrosamines have shifted from simple detection to a more comprehensive risk-based approach. Initially, research focused on identifying their presence in various media. epa.gov However, the discovery of N-nitrosamine impurities in pharmaceutical products in 2018 marked a significant turning point, leading to increased regulatory scrutiny and a shift in research focus. cardiff.ac.ukepa.gov

Current research paradigms emphasize:

Formation Pathway Elucidation: A deep understanding of the chemical reactions that lead to the formation of N-nitrosamines is now a priority. This includes identifying precursor molecules (secondary and tertiary amines) and nitrosating agents. researchgate.net

Risk Assessment and Mitigation: Regulatory agencies have implemented a three-step process for manufacturers that includes risk assessment, confirmatory testing if risks are identified, and reporting of findings. nih.gov

Structure-Activity Relationships: Research is ongoing to understand how the chemical structure of different N-nitrosamines, such as the nature of the alkyl or aryl groups attached to the amine nitrogen, influences their reactivity and properties. This includes the study of both small, volatile nitrosamines and larger, more complex structures known as nitrosamine drug substance-related impurities (NDSRIs). rsc.org

For a compound like Benzenamine, N-(1-methylethyl)-N-nitroso-, which is an N-aryl-N-alkylnitrosamine, research would likely focus on its specific formation from N-isopropylaniline and a nitrosating agent, its stability under various environmental conditions, and its analytical determination using modern techniques like LC-MS/MS. While specific studies on this compound are not prominent, the established research paradigms for N-nitrosamines provide a clear framework for its academic investigation.

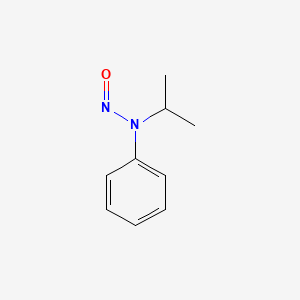

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGKUYAZCYTQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482373 | |

| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24642-83-9 | |

| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to Benzenamine, N 1 Methylethyl N Nitroso

Direct Nitrosation Reactions: Mechanistic Insights and Optimization Strategies

Direct nitrosation involves the reaction of a secondary amine with a nitrosating agent, which formally delivers a nitrosonium ion (NO⁺) or its equivalent. This is the most common and well-established method for the preparation of N-nitrosamines. wikipedia.org

2 HNO₂ ⇌ N₂O₃ + H₂O R₂NH + N₂O₃ → R₂N-NO + HNO₂

Alternatively, under strongly acidic conditions, the nitrosonium ion (NO⁺) can be formed, which then directly reacts with the amine. wikipedia.org

Optimization of these reactions often involves controlling the pH, temperature, and the choice of nitrosating agent and solvent. For secondary aromatic amines, the reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions. orgsyn.org

Substrate Scope and Selectivity in N-Nitrosation

The N-nitrosation reaction is broadly applicable to a wide range of secondary amines. Secondary aromatic amines, like N-isopropylaniline, are generally reactive substrates for this transformation. The nucleophilicity of the nitrogen atom plays a crucial role; electron-donating groups on the aromatic ring can enhance the reaction rate, while electron-withdrawing groups can decrease it.

One common nitrosating agent is tert-butyl nitrite (B80452) (TBN), which offers the advantage of operating under neutral or mild conditions, thus avoiding the use of strong acids that can be problematic for sensitive substrates. rsc.orgsemanticscholar.org The reaction with TBN is often carried out under solvent-free conditions or in organic solvents. rsc.org Studies on a variety of secondary amines have demonstrated the broad applicability of this reagent. rsc.org

Below is a table illustrating the N-nitrosation of various secondary aromatic amines using tert-butyl nitrite, which provides an indication of the expected reactivity for N-isopropylaniline.

| Entry | Substrate | Reagent | Conditions | Yield (%) |

| 1 | N-methylaniline | TBN (1.0 equiv.) | rt, 5 min | 96 |

| 2 | N-ethylaniline | TBN (1.0 equiv.) | rt, 10 min | 94 |

| 3 | N-benzylaniline | TBN (1.0 equiv.) | rt, 15 min | 92 |

| 4 | Diphenylamine | TBN (1.5 equiv.) | 45 °C, 2 h | 89 |

Data adapted from a study on the N-nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions. rsc.org

Another widely used method involves the use of sodium nitrite in the presence of a mineral acid like hydrochloric acid. This classical approach is also highly effective for N-alkylanilines.

| Entry | Substrate | Reagents | Conditions | Yield (%) |

| 1 | N-methylaniline | NaNO₂, HCl | 0-10 °C, 1 h | 87-93 |

Data from a standardized procedure for the synthesis of N-nitrosomethylaniline. orgsyn.org

Catalytic Approaches to Benzenamine, N-(1-methylethyl)-N-nitroso- Synthesis

While direct nitrosation is efficient, catalytic methods are being explored to enhance reaction rates and selectivity under milder conditions. For instance, the nitrosation of secondary amines can be catalyzed by strong nucleophiles like chloride, bromide, or thiocyanate, which react with nitrous acid to form more potent nitrosating agents. wikipedia.org

Recent research has also investigated novel catalytic systems. For example, a new chemical reagent for transnitrosation has been developed that is stable to air and moisture and shows high functional group tolerance. chemrxiv.org Computational studies have also been employed to understand the reaction mechanisms and energy barriers in the N-nitrosation of secondary amines, which can aid in the design of more efficient catalytic systems. researchgate.net

Side Reactions and Impurity Formation during Nitrosation

A significant challenge in the nitrosation of N-alkylanilines is the potential for side reactions, which can lead to the formation of impurities. One of the primary side reactions is C-nitrosation, where the nitroso group attaches to the aromatic ring instead of the nitrogen atom. cir-safety.org This is particularly prevalent in tertiary aromatic amines but can also occur with secondary aromatic amines under certain conditions. The para position of the aromatic ring is generally the most susceptible to electrophilic attack.

Solvent choice can play a crucial role in controlling the chemoselectivity between N-nitrosation and C-nitration when using reagents like tert-butyl nitrite. rsc.org For instance, the reaction of N-alkylanilines with tert-butyl nitrite can lead to either N-dealkylation-N-nitrosation or C-nitration depending on the solvent system. rsc.org

Another potential side reaction is dealkylation, where one of the alkyl groups on the nitrogen is cleaved. This is more common with tertiary amines but can sometimes be observed with secondary amines under harsh reaction conditions. rsc.org

Furthermore, oxidation of the nitrosamine (B1359907) product can occur, especially if strong oxidizing agents are present or if the reaction is not carried out under an inert atmosphere.

Alternative Synthetic Routes to Benzenamine, N-(1-methylethyl)-N-nitroso-

While direct nitrosation is the most common route, alternative pathways to N-nitrosamines exist, although they are less frequently employed for the synthesis of specific compounds like Benzenamine, N-(1-methylethyl)-N-nitroso-.

Transformations from Precursor Compounds

N-nitrosamines can be synthesized from other nitrogen-containing functional groups. For example, the oxidation of 1,1-disubstituted hydrazines can yield N-nitrosamines. Another approach involves the reaction of secondary amines with peroxynitrite, which can lead to the formation of both N-nitrosamines and N-nitramines. nih.gov

Enzymatic and Biocatalytic Synthesis Pathways

The enzymatic synthesis of N-nitrosamines is an area of growing interest, primarily in the context of their formation in biological systems. However, the use of enzymes for the preparative synthesis of specific N-nitrosamines like Benzenamine, N-(1-methylethyl)-N-nitroso- is not a well-established methodology. Research in this area is more focused on understanding the biochemical pathways that lead to the endogenous formation of nitrosamines rather than their deliberate synthesis. Biocatalytic methods could offer advantages in terms of selectivity and milder reaction conditions, but currently, there is limited literature on their application for the synthesis of this specific compound.

Green Chemistry Principles in Benzenamine, N-(1-methylethyl)-N-nitroso- Synthesis

The application of green chemistry principles to the synthesis of Benzenamine, N-(1-methylethyl)-N-nitroso- has led to the development of methodologies that are safer, more efficient, and have a reduced environmental footprint compared to traditional methods. rsc.org These approaches focus on aspects such as waste prevention, atom economy, the use of less hazardous reagents, and the elimination of volatile organic solvents. cardiff.ac.uk

A prominent example of a greener synthetic route is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions. rsc.org This method stands in contrast to the classical approach of using sodium nitrite with a strong mineral acid like hydrochloric acid, a process that generates significant inorganic salt waste and requires handling of corrosive materials. cardiff.ac.uk

The TBN-mediated synthesis offers several advantages from a green chemistry perspective:

Waste Prevention: The primary byproduct of the reaction with TBN is tert-butanol, a volatile organic compound that can be more easily managed and recycled compared to the aqueous salt waste (e.g., sodium chloride) generated in the traditional acid-catalyzed method.

Atom Economy: While the atom economy of nitrosation reactions is inherently limited by the introduction of only an NO group, the TBN method can be more efficient. A theoretical comparison shows that the solvent-free TBN route can offer a higher atom economy than the traditional aqueous acid route, which involves a larger excess of reagents and generates inorganic byproducts.

Less Hazardous Chemical Synthesis: This method avoids the use of strong, corrosive acids, making the process inherently safer. TBN is a more manageable reagent compared to other nitrosating agents like dinitrogen tetroxide or nitrosyl halides, which are often highly toxic or difficult to handle. cardiff.ac.uk

Safer Solvents and Auxiliaries: The ability to perform the reaction under solvent-free conditions is a significant green advantage, eliminating the environmental and safety issues associated with volatile organic solvents. rsc.org

Energy Efficiency: The reaction with TBN proceeds efficiently at room temperature, minimizing energy consumption. rsc.org In contrast, traditional methods often require cooling to control the exothermic reaction between the amine and nitrous acid. rsc.org

Research has demonstrated that the nitrosation of sterically hindered anilines, such as N-(1-methylethyl)benzenamine, can be accomplished in high yield using TBN. researchgate.net This highlights the efficacy and practicality of applying green chemistry principles to the synthesis of this specific compound.

The following table provides a comparative overview of the traditional and a green synthetic method for the preparation of Benzenamine, N-(1-methylethyl)-N-nitroso-.

| Method | Nitrosating Agent | Precursor | Reaction Conditions | Yield | Key Green Chemistry Aspects |

|---|---|---|---|---|---|

| Traditional Acid-Catalyzed Nitrosation | Sodium Nitrite / Hydrochloric Acid | N-(1-methylethyl)benzenamine | Aqueous solution, low temperature (e.g., 0-10 °C) | Generally high, but can vary | Generates significant inorganic salt waste; uses corrosive strong acid. |

| Green Solvent-Free Method | tert-Butyl Nitrite (TBN) | N-(1-methylethyl)benzenamine | Solvent-free, room temperature, 60 minutes | 95% | Solvent-free; avoids strong acids; byproduct is tert-butanol; energy efficient (room temperature). researchgate.net |

The development of such green methodologies is crucial not only for reducing the environmental impact of chemical synthesis but also for enhancing the safety and efficiency of producing compounds like Benzenamine, N-(1-methylethyl)-N-nitroso- for research and other applications.

Advanced Analytical and Spectroscopic Characterization of Benzenamine, N 1 Methylethyl N Nitroso

Chromatographic Separation Techniques for Trace Analysis

The quantitative determination of Benzenamine, N-(1-methylethyl)-N-nitroso- at trace levels necessitates the use of highly sensitive and selective chromatographic techniques. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometric detection, are the primary methods utilized for this purpose.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-MS/MS, GC-ECD)

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), offers exceptional sensitivity and selectivity for the analysis of volatile and semi-volatile nitrosamines like Benzenamine, N-(1-methylethyl)-N-nitroso-. The use of Multiple Reaction Monitoring (MRM) mode in GC-MS/MS significantly enhances the signal-to-noise ratio, allowing for detection at parts-per-billion (ppb) levels. nih.govedqm.eu

Method development for the analysis of structurally similar nitrosamines, such as N-nitrosoethylisopropylamine (NEIPA), provides a strong basis for establishing analytical conditions for Benzenamine, N-(1-methylethyl)-N-nitroso-. nih.gov A typical GC-MS/MS method would employ a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, with a programmed temperature gradient to ensure efficient separation from matrix components. restek.com Direct injection is a common sample introduction technique, offering simplicity and broad applicability. restek.com

Table 1: Illustrative GC-MS/MS Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters for the analysis of nitrosamines and may require optimization for Benzenamine, N-(1-methylethyl)-N-nitroso-.

While the Electron Capture Detector (ECD) is known for its high sensitivity to halogenated compounds, its application to nitrosamines is less common compared to mass spectrometry. However, the nitroso- functional group does confer some electrophilic character to the molecule, suggesting that GC-ECD could potentially be explored as a screening technique.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., LC-MS/MS, LC-UV/Vis)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful alternative and often complementary technique to GC-MS/MS for the analysis of nitrosamines. It is particularly advantageous for less volatile or thermally labile compounds. The analysis of a wide range of nitrosamines has been successfully demonstrated using HPLC-MS/MS. docuchem.comresearchgate.netlcms.cz

Reversed-phase chromatography is the most common separation mode, utilizing C18 or phenyl-hexyl columns to achieve separation based on hydrophobicity. docuchem.com Gradient elution with a mobile phase consisting of water and an organic solvent (typically methanol (B129727) or acetonitrile) with additives like formic acid is employed to ensure good peak shape and resolution. lcms.cz Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most frequently used ionization sources for the MS/MS detection of nitrosamines. glsciences.com

Table 2: Representative HPLC-MS/MS Conditions for Nitrosamine Analysis

| Parameter | Value |

| HPLC System | Shimadzu Nexera or equivalent |

| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) or Phenyl-Hexyl |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Optimized for separation |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | ESI or APCI, Positive Ion Mode |

| Acquisition Mode | MRM |

This table provides a general set of conditions that would serve as a starting point for method development for Benzenamine, N-(1-methylethyl)-N-nitroso-.

Detection by UV/Vis spectroscopy is also possible for aromatic nitrosamines due to the presence of the chromophoric phenyl group. A photodiode array (PDA) detector can be used to monitor the absorbance at a specific wavelength, typically around 230-270 nm. While less sensitive and selective than MS/MS, LC-UV/Vis can be a useful tool for preliminary analysis or for quantifying higher concentrations of the compound. docuchem.com

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the separation of a wide range of compounds, including nitrosamines. fu-berlin.de SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent. This technique offers advantages such as high separation efficiency, fast analysis times, and reduced organic solvent consumption compared to HPLC.

The unique properties of SFC make it well-suited for the analysis of complex mixtures and for the separation of isomers. fu-berlin.de For aromatic nitrosamines, SFC can provide alternative selectivity compared to reversed-phase HPLC. Coupling SFC with mass spectrometry (SFC-MS) further enhances its capabilities for trace analysis, providing both separation and sensitive detection. researchgate.net While specific applications for Benzenamine, N-(1-methylethyl)-N-nitroso- are not widely documented, the successful application of SFC to other nitrosamines suggests its potential for the analysis of this compound.

Spectroscopic Investigations for Structural Elucidation Beyond Basic Identification

Beyond simple detection and quantification, advanced spectroscopic techniques are essential for the detailed structural elucidation and conformational analysis of Benzenamine, N-(1-methylethyl)-N-nitroso-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Solvent Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For Benzenamine, N-(1-methylethyl)-N-nitroso-, ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of the protons and carbons in the molecule.

A key structural feature of asymmetrical nitrosamines is the restricted rotation around the N-N bond, which can lead to the existence of E and Z isomers (rotamers). These isomers are often observable as distinct sets of signals in the NMR spectrum. Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), are crucial for assigning all proton and carbon signals, especially in the case of isomeric mixtures. iupac.org

Variable-temperature (VT) NMR studies can be employed to investigate the dynamics of the rotational barrier between the E and Z isomers. By acquiring spectra at different temperatures, it is possible to observe changes in the relative populations of the conformers and, in some cases, the coalescence of signals at higher temperatures, which allows for the determination of the energy barrier to rotation.

Solvent effects can also provide valuable structural information. The chemical shifts of protons and carbons, particularly those in proximity to the polar nitroso group, can be influenced by the polarity and hydrogen-bonding capabilities of the solvent. A systematic study in a range of solvents with varying properties can help to probe intermolecular interactions and further confirm structural assignments.

Infrared (IR) and Raman Spectroscopy: Vibrational Assignments and Conformational Analysis

The key vibrational modes for Benzenamine, N-(1-methylethyl)-N-nitroso- would include:

N-N=O stretching: The N=O stretching vibration is typically observed in the region of 1450-1500 cm⁻¹, while the N-N stretch is found at lower wavenumbers.

Aromatic C-H and C=C stretching: The aromatic ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.

Isopropyl group vibrations: The isopropyl moiety will exhibit characteristic C-H stretching and bending modes.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be a powerful tool to predict the vibrational frequencies and intensities of different conformers of Benzenamine, N-(1-methylethyl)-N-nitroso-. nih.govscielo.org.mx By comparing the calculated spectra of different possible conformations (e.g., different orientations of the isopropyl group relative to the phenyl ring and the nitroso group) with experimental IR and Raman data, it is possible to gain insights into the preferred conformation of the molecule in the solid state or in solution. Such computational studies have been successfully applied to understand the conformational preferences of other small molecules. core.ac.uknih.gov

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution MS

Mass spectrometry is a cornerstone for the unequivocal identification of N-nitrosamines. When coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), it provides powerful analytical capabilities. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for nitrosamine analysis, including enhanced selectivity, accurate mass measurement for structural elucidation, and high sensitivity. fda.gov Techniques like LC-HRMS can differentiate nitrosamine impurities from other compounds with similar masses, ensuring reliable test results with quantitation limits as low as 0.005 ppm. fda.gov HRMS instruments, such as the Q Exactive hybrid quadrupole-Orbitrap mass spectrometer, provide the resolving power necessary to separate target analyte signals from matrix interferences. lcms.cz

The gas-phase fragmentation behavior of protonated N-nitrosamine compounds under tandem mass spectrometry (MS/MS) reveals diagnostic ions that aid in structural confirmation. nih.govsemanticscholar.org Three primary, structure-dependent fragmentation pathways are commonly observed:

Loss of the NO radical: This pathway involves the cleavage of the N-N bond, resulting in a neutral loss of 30 Da. nih.govresearchgate.net

Loss of H₂O: A less common pathway that proceeds via the loss of a water molecule from the protonated nitrosamine. nih.gov

Loss of NH₂NO: This pathway involves elimination and a loss of 46 Da. nih.gov

Aliphatic nitrosamines are generally characterized by the presence of a molecular ion and fragmentation via alpha-cleavage, similar to aliphatic amines. nih.gov For a compound like Benzenamine, N-(1-methylethyl)-N-nitroso-, which contains both an aromatic (phenyl) and an aliphatic (isopropyl) group, fragmentation would likely involve these characteristic losses, as well as prominent peaks corresponding to the aromatic moiety. nih.gov The specific fragmentation pattern would be influenced by the isopropyl group and the phenyl ring attached to the nitrogen.

Table 1: Common Fragmentation Pathways of N-Nitrosamines in Mass Spectrometry

| Fragmentation Pathway | Neutral Loss (Da) | Description |

|---|---|---|

| Loss of Nitroso Radical | 30 | Corresponds to the loss of the •NO radical from the protonated molecular ion. nih.gov |

| Loss of Water | 18 | Proceeds via the loss of H₂O from the protonated nitrosamine. nih.gov |

| Alpha-Cleavage | Varies | Cleavage of the C-C bond alpha to the nitrogen atom, common in aliphatic nitrosamines. nih.gov |

| Loss of NH₂NO | 46 | Elimination and loss of the NH₂NO group. nih.gov |

UV-Visible Absorption Spectroscopy: Electronic Transitions and Solvent Effects

UV-Visible spectroscopy is another valuable tool for the characterization of N-nitrosamines. These compounds typically exhibit two distinct absorption bands in their UV-Vis spectra. researchgate.netpw.edu.pl

A high-intensity band is observed around 230 nm, which corresponds to a π → π * electronic transition. researchgate.netpw.edu.pl

A lower-intensity band appears at a higher wavelength, typically between 330 and 374 nm, which is attributed to an n → π * transition. researchgate.netpw.edu.pl

The n → π* transition, although less intense, overlaps with the irradiance spectrum of natural sunlight and is primarily responsible for the photolytic degradation of nitrosamines in the environment. researchgate.net

The polarity of the solvent can significantly influence the position of these absorption maxima, a phenomenon known as solvatochromism.

n → π Transitions:* An increase in solvent polarity generally causes a hypsochromic shift (blue shift) to a shorter wavelength for this transition. shivajicollege.ac.inbau.edu.lb This is because polar solvents can stabilize the non-bonding electrons on the heteroatom through dipole-dipole interactions or hydrogen bonding, lowering the energy of the n-orbital. shivajicollege.ac.in Consequently, more energy is required for the excitation, resulting in a shift to a higher frequency (shorter wavelength). shivajicollege.ac.in

π → π Transitions:* For these transitions, the excited state is often more polar than the ground state. shivajicollege.ac.in Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic shift (red shift) to a longer wavelength. shivajicollege.ac.inresearchgate.net

Table 2: Typical UV-Visible Absorption Data for N-Nitrosamines

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Effect of Increased Solvent Polarity |

|---|---|---|---|

| π → π | ~230 | High (log ε ≈ 4) pw.edu.pl | Bathochromic Shift (Red Shift) shivajicollege.ac.in |

| n → π | ~330-370 | Low (log ε ≈ 2) pw.edu.pl | Hypsochromic Shift (Blue Shift) shivajicollege.ac.in |

Advanced Sample Preparation and Derivatization Techniques for Enhanced Detection

The detection of trace levels of nitrosamines often requires sophisticated sample preparation to remove matrix interferences and concentrate the analyte. researchgate.net Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.combiology-journal.org Automated sample preparation workflows can improve efficiency and reduce the risk of contamination, which is a significant concern as nitrosamines can be present in laboratory equipment. thermofisher.com

Chemical derivatization is a powerful strategy to enhance the detectability of nitrosamines, particularly for GC-based methods. This process typically involves two steps:

Denitrosation: The nitroso group is cleaved from the parent amine, often using a reagent like a mixture of hydrobromic and acetic acids. researchgate.netresearchgate.net

Derivatization: The resulting secondary amine is then reacted with a derivatizing agent to form a more stable, less polar, and more easily detectable derivative. researchgate.net

Common derivatizing agents include p-toluenesulfonyl chloride (which forms a sulfonamide) and dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for fluorescence detection. researchgate.netresearchgate.net This approach can lead to better chromatographic behavior and significantly lower detection limits, in some cases by a factor of nearly 20, providing an alternative to more expensive HRMS analysis. researchgate.net

Development of Novel Sensor Technologies for Benzenamine, N-(1-methylethyl)-N-nitroso- Detection

Traditional methods for nitrosamine detection often involve laborious and time-consuming laboratory analysis. mit.edu To address this, research has focused on developing novel sensor technologies for real-time, on-site detection.

One promising approach involves chemiresistive sensors based on single-walled carbon nanotubes. acs.org These sensors can be functionalized with a selector element, such as cobalt(III) tetraphenylporphyrin, which selectively binds to N-nitrosamine compounds. mit.eduacs.org This binding event alters the electrical resistance of the carbon nanotubes, and this change can be measured to determine the concentration of the nitrosamine in the air. acs.org

These sensors have demonstrated high sensitivity, capable of detecting various N-nitrosamines at concentrations as low as 1 part-per-billion (ppb). mit.edu They are also inexpensive, have low power requirements, and are portable, making them suitable for field deployment. acs.org Such technology could be adapted for the rapid and sensitive detection of Benzenamine, N-(1-methylethyl)-N-nitroso- in various environmental and industrial settings.

Environmental Fate and Transformation Dynamics of Benzenamine, N 1 Methylethyl N Nitroso

Photolytic Degradation Pathways in Aquatic and Atmospheric Environments

Photolysis, or degradation by light, is a primary mechanism for the removal of N-nitrosamines from sunlit environments. The process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of the N-N bond.

The efficiency of photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules degraded to the number of photons absorbed. While specific quantum yield data for NDiPA is limited, values for structurally similar N-nitrosamines provide a strong indication of its photoreactivity. For instance, N-nitrosodipropylamine (NDPA), a close structural analog, exhibits a quantum yield of 0.46. doi.org It is anticipated that NDiPA would have a comparable quantum yield. Studies on a range of other alkyl nitrosamines have reported quantum yields between 0.41 and 0.61. researchgate.net

The primary step in the photolysis of N-nitrosamines is the homolytic cleavage of the N-NO bond, which results in the formation of an aminium radical and nitric oxide. mdpi.com Subsequent reactions in aqueous environments lead to a variety of degradation products. For N-nitrosamines in general, the identified photoproducts include the corresponding secondary amine (diisopropylamine in the case of NDiPA), nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻). researchgate.netoak.go.kr

Table 1: Quantum Yields for Various N-Nitrosamines Data provides context for the expected quantum yield of N-Nitrosodiisopropylamine (NDiPA).

| Compound | Quantum Yield (Φ) |

|---|---|

| N-nitrosodimethylamine (NDMA) | 0.41 |

| N-nitrosomethylethylamine (NMEA) | 0.61 |

| N-nitrosodiethylamine (NDEA) | 0.43 |

| N-nitrosodipropylamine (NDPA) | 0.46 |

| N-nitrosodibutylamine (NDBA) | 0.52 |

Several environmental factors can significantly influence the rate of photolytic degradation of N-nitrosamines.

pH: The pH of the aqueous medium is a critical parameter. Studies on various N-nitrosamines have demonstrated that photodegradation is generally more rapid under acidic conditions. oak.go.krresearchgate.net For example, the photolytic degradation of N-nitrosodibutylamine (NDBA) is faster at lower pH values. oak.go.kr This is attributed to the increased availability of protons (H⁺) which can facilitate the cleavage of the N-NO bond. oak.go.kr In acidic solutions, the formation of nitrate tends to be more prevalent, whereas under slightly acidic to neutral conditions, nitrite is often the dominant product. oak.go.kr

Dissolved Organic Matter (DOM): The presence of dissolved organic matter, such as humic acids, in natural waters can have a dual effect. DOM can act as a photosensitizer, potentially accelerating degradation. Conversely, it can also act as a light screen, absorbing UV radiation and thereby reducing the rate of direct photolysis of the nitrosamine (B1359907). researchgate.net For N-nitrosodimethylamine (NDMA), increasing dissolved organic carbon has been observed to slow the photolysis rate due to this light screening effect. researchgate.net

Dissolved Oxygen: The presence of oxygen can influence the degradation pathways and the final product distribution, though its role is complex and can vary.

Chemical Degradation Processes in Environmental Matrices

In the absence of light and significant microbial activity, N-nitrosamines can be relatively persistent in environmental matrices like water and soil. nih.gov N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine have shown resistance to degradation in lake water, soil, and sewage over extended periods. nih.gov

Chemical degradation can occur through processes such as oxidation or reduction, although N-nitrosamines are generally resistant to hydrolysis under typical environmental pH conditions. Strong oxidizing agents can degrade N-nitrosamines, but these conditions are not common in most natural environments. The stability of N-nitrosodi-n-propylamine is noted to be high in neutral or alkaline aqueous solutions in the dark, with slightly lower stability in acidic solutions. nih.gov Given its structural similarity, NDiPA is expected to exhibit comparable chemical stability. Therefore, in subsurface environments or deep water bodies where light penetration is minimal and microbial populations may be low, NDiPA could persist for extended periods.

Table 2: Summary of Compound Names

| Abbreviation / Common Name | Chemical Name |

|---|---|

| NDiPA | Benzenamine, N-(1-methylethyl)-N-nitroso- (N-Nitrosodiisopropylamine) |

| NDMA | N-Nitrosodimethylamine |

| NDPA | N-Nitrosodipropylamine |

| NDBA | N-Nitrosodibutylamine |

| NMEA | N-Nitrosomethylethylamine |

| NDEA | N-Nitrosodiethylamine |

| - | Diisopropylamine |

| - | Nitrite |

| - | Nitrate |

| - | N-nitroso-(2-hydroxypropyl)propylamine |

| - | N-nitroso-(3-hydroxypropyl)propylamine |

| - | N-nitrosopropyl-(carboxyethyl)amine |

Sorption and Desorption Behavior in Soil and Sediment Systems

The mobility of NDiPA in the subsurface environment is governed by its sorption and desorption characteristics in soil and sediment. Sorption, the process of a chemical binding to soil particles, can retard its movement and reduce its bioavailability.

The tendency of a chemical to sorb to soil is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For N-nitrosodi-n-propylamine, a structurally similar compound, the estimated Koc is 280, which suggests moderate mobility in soil. nih.gov Compounds with moderate mobility are expected to adsorb to suspended solids and sediment in aquatic systems. nih.gov

However, the sorption of nitrosamines can vary significantly. For example, N-nitrosodimethylamine (NDMA) shows negligibly weak adsorption in various landscape soils, indicating a high potential for leaching into groundwater. nih.govherts.ac.uk The primary factor influencing the sorption of non-ionic organic compounds like NDiPA is the organic matter content of the soil; higher organic carbon levels generally lead to higher adsorption rates. nih.govmdpi.com Therefore, NDiPA is expected to be more mobile in soils with low organic matter content, such as sandy soils, and less mobile in soils rich in organic matter, like loams and clays. nih.gov Desorption processes control the release of sorbed NDiPA back into the soil solution, potentially making it available again for transport or degradation. mdpi.com

| Compound | Parameter | Value | Implication for Mobility | Reference |

|---|---|---|---|---|

| N-Nitrosodi-n-propylamine (analog for NDiPA) | Estimated Koc | 280 L/kg | Moderate mobility | nih.gov |

| N-Nitrosodimethylamine (NDMA) | Kd | < 1 L/kg | High mobility, high leaching potential | nih.gov |

Volatilization and Atmospheric Transport Modeling

Volatilization from soil and water surfaces is a key process influencing the environmental distribution of NDiPA. Once in the atmosphere, it can be transported over distances before being degraded or redeposited.

The potential for volatilization is determined by a compound's vapor pressure and Henry's Law constant. NDiPA has a vapor pressure of 0.26 mmHg, which indicates it will exist solely as a vapor in the atmosphere. nih.govnih.gov Volatilization from moist soil surfaces is expected to be a rapid and important fate process. cdc.gov For N-nitrosodi-n-propylamine, the volatilization half-life from soil surfaces under field conditions is estimated to be on the order of 2 to 6 hours. cdc.gov However, if the compound is incorporated deeper into the soil, volatilization becomes less significant. nih.govcdc.gov

Once in the atmosphere, the transport and fate of NDiPA are modeled based on its degradation rates. As discussed, the primary atmospheric degradation pathways are photolysis (half-life of 5-7 hours) and reaction with hydroxyl radicals (half-life of 16 hours). nih.gov These relatively short atmospheric half-lives suggest that while NDiPA can be transported away from its source, it is not expected to persist in the atmosphere for long periods or undergo long-range transport. cdc.gov Atmospheric deposition models, which consider both wet (precipitation) and dry deposition, are used to estimate the return of such compounds and their transformation products to terrestrial and aquatic ecosystems. nine-esf.org

| Compound | Property/Process | Value | Reference |

|---|---|---|---|

| N-Nitrosodiisopropylamine (NDiPA) | Vapor Pressure | 0.26 mmHg | nih.gov |

| N-Nitrosodi-n-propylamine (analog) | Vapor Pressure | 0.086 - 0.39 mmHg | nih.govcdc.gov |

| Volatilization Half-Life (from soil surface) | 2 - 6 hours | cdc.gov | |

| Atmospheric Photolysis Half-Life | 5 - 7 hours | nih.gov | |

| Atmospheric OH Radical Reaction Half-Life | ~16 hours | nih.gov |

Computational and Theoretical Studies on Benzenamine, N 1 Methylethyl N Nitroso

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in Benzenamine, N-(1-methylethyl)-N-nitroso- and the energy associated with different spatial orientations.

Geometry optimization calculations are employed to determine the most stable conformation of Benzenamine, N-(1-methylethyl)-N-nitroso-. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this molecule, key structural parameters of interest include the planarity of the N-nitroso group with respect to the aniline (B41778) ring and the orientation of the isopropyl group.

A significant feature of N-nitrosamines is the partial double bond character of the N-N bond, which arises from the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group. This delocalization results in a substantial rotational barrier around the N-N bond. researchgate.netcdnsciencepub.com Computational studies on various N-nitrosamines have shown that this barrier can range from 23 to 29 kcal/mol, depending on the substituents and the computational method used. researchgate.netcdnsciencepub.com For Benzenamine, N-(1-methylethyl)-N-nitroso-, the bulky isopropyl group is expected to influence the preferred conformation and the magnitude of this rotational barrier. Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are common methods used to calculate these barriers. researchgate.net

Table 1: Predicted Geometrical Parameters and Rotational Energy Barrier for Benzenamine, N-(1-methylethyl)-N-nitroso- (Illustrative Data)

| Parameter | Predicted Value | Method |

| N-N Bond Length | ~1.35 Å | DFT (B3LYP) |

| N=O Bond Length | ~1.22 Å | DFT (B3LYP) |

| C-N-N Bond Angle | ~118° | DFT (B3LYP) |

| N-N=O Bond Angle | ~115° | DFT (B3LYP) |

| N-N Torsional Barrier | 20-25 kcal/mol | DFT/MP2 |

Note: The data in this table is illustrative and based on typical values for similar N-nitroso compounds. Specific experimental or calculated values for Benzenamine, N-(1-methylethyl)-N-nitroso- were not available in the searched literature.

The electronic structure of a molecule governs its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial information about its chemical behavior. wikipedia.org For Benzenamine, N-(1-methylethyl)-N-nitroso-, the HOMO is likely to be localized on the aniline ring and the amine nitrogen, indicating that these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the nitroso group, suggesting this is the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. wikipedia.org

Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on each atom, providing insight into the molecule's polarity and electrostatic potential. researchgate.net In Benzenamine, N-(1-methylethyl)-N-nitroso-, the oxygen atom of the nitroso group is expected to carry a significant negative charge, while the nitroso nitrogen and the amine nitrogen will have more complex partial charges due to resonance.

Table 2: Predicted Electronic Properties of Benzenamine, N-(1-methylethyl)-N-nitroso- (Illustrative Data)

| Property | Predicted Value (eV) | Method |

| HOMO Energy | -6.5 to -7.5 | DFT (B3LYP) |

| LUMO Energy | -0.5 to -1.5 | DFT (B3LYP) |

| HOMO-LUMO Gap | 5.0 to 7.0 | DFT (B3LYP) |

Note: The data in this table is illustrative and based on general trends for aromatic nitrosamines and substituted anilines. researchgate.netthaiscience.info Specific calculated values for Benzenamine, N-(1-methylethyl)-N-nitroso- were not available in the searched literature.

Reaction Mechanism Predictions and Energetics via Computational Chemistry

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, including the formation and degradation of Benzenamine, N-(1-methylethyl)-N-nitroso-.

The formation of Benzenamine, N-(1-methylethyl)-N-nitroso- occurs via the nitrosation of N-isopropylaniline. Computational methods can model this reaction to identify the transition state structure, which is the highest energy point along the reaction coordinate. researchgate.net The energy of this transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. DFT calculations have been successfully used to study the nitrosation of various secondary amines, revealing the influence of steric and electronic effects on the activation energy. researchgate.netelifesciences.org For N-isopropylaniline, the steric hindrance from the isopropyl group may influence the approach of the nitrosating agent.

Similarly, the degradation pathways of N-nitrosamines, which are crucial for understanding their environmental fate and metabolic activation, can be investigated computationally. nih.govfrontiersin.org These studies often focus on processes like photolysis or enzymatic degradation, identifying the key intermediates and transition states involved. nih.govresearchgate.net

Both Density Functional Theory (DFT) and ab initio methods are widely used to study N-nitrosamines. researchgate.netnih.gov DFT methods, such as those using the B3LYP functional, offer a good balance between computational cost and accuracy for many systems. researchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy but are more computationally demanding. researchgate.net These methods are used to calculate the energies of reactants, products, intermediates, and transition states to construct a detailed energy profile of the reaction. researchgate.net

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum chemical calculations typically model molecules in isolation (in the gas phase) or with simplified solvent models, molecular dynamics (MD) simulations can provide insights into the behavior of Benzenamine, N-(1-methylethyl)-N-nitroso- in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular forces.

These simulations can be used to study how Benzenamine, N-(1-methylethyl)-N-nitroso- interacts with solvent molecules, such as water, and how it might aggregate with other molecules. Understanding these intermolecular interactions is important for predicting its physical properties, such as solubility, and its behavior in biological systems. For instance, MD simulations could explore the potential for hydrogen bonding between the nitroso oxygen and hydrogen bond donors. Studies on similar molecules, like aniline and its derivatives, have used MD simulations to investigate their interactions in aqueous solutions. bohrium.comresearchgate.net

QSAR/QSPR Modeling of Reactivity and Environmental Behavior (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its activity or a specific property. In the context of "Benzenamine, N-(1-methylethyl)-N-nitroso-," these models can be employed to predict its reactivity and environmental fate, providing valuable insights in the absence of extensive experimental data. This section focuses on the theoretical application of such models to this specific compound, drawing upon general principles of N-nitrosamine behavior.

Modeling of Chemical Reactivity

The chemical reactivity of "Benzenamine, N-(1-methylethyl)-N-nitroso-" can be assessed through QSAR models that predict reaction rates and pathways. Key aspects of its reactivity that can be modeled include susceptibility to photolysis and hydrolysis.

Photolysis: N-nitrosamines are generally known to be susceptible to photolytic degradation in the presence of light. A QSPR model for the photolysis rate constant (k_photo) of "Benzenamine, N-(1-methylethyl)-N-nitroso-" could be developed using quantum chemical descriptors that quantify the molecule's ability to absorb light and undergo photochemical transformation.

A hypothetical QSPR model for the photolysis rate constant might take the form of the following equation:

log(k_photo) = β_0 + β_1 * E_HOMO + β_2 * E_LUMO + β_3 * ΔE

Where:

k_photo is the photolysis rate constant

E_HOMO is the energy of the Highest Occupied Molecular Orbital

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital

ΔE is the HOMO-LUMO energy gap

β_0, β_1, β_2, and β_3 are coefficients determined from regression analysis of a training set of related N-nitrosamines.

Hydrolysis: N-nitrosamines are generally considered to be resistant to hydrolysis under typical environmental pH conditions. Therefore, QSPR models for the hydrolysis of "Benzenamine, N-(1-methylethyl)-N-nitroso-" would likely predict very slow degradation rates. Descriptors in such a model might include the presence of functional groups susceptible to hydrolysis and steric hindrance around the N-nitroso group.

The following interactive data table presents hypothetical calculated descriptors and predicted photolysis half-lives for "Benzenamine, N-(1-methylethyl)-N-nitroso-" based on a putative QSPR model.

| Descriptor | Value | Predicted Photolysis Half-life (hours) |

| E_HOMO (eV) | -6.85 | 12.5 |

| E_LUMO (eV) | -0.25 | |

| ΔE (eV) | 6.60 | |

| Dipole Moment (Debye) | 3.45 |

Note: The data in this table is for illustrative purposes only and is not derived from a validated QSPR model.

Modeling of Environmental Behavior

The environmental fate of "Benzenamine, N-(1-methylethyl)-N-nitroso-" is determined by processes such as biodegradation and soil sorption. QSAR/QSPR models can be used to estimate the extent and rate of these processes.

Biodegradation: The susceptibility of a chemical to microbial degradation is a critical factor in its environmental persistence. A QSAR model for the biodegradation of "Benzenamine, N-(1-methylethyl)-N-nitroso-" would likely incorporate descriptors related to molecular size, shape, and the presence of specific functional groups that may be recognized by microbial enzymes.

A general predictive model for the probability of biodegradation might be expressed as:

Probability of Biodegradation = 1 / (1 + e^-(β_0 + Σβ_i * D_i))

Where:

D_i represents various molecular descriptors (e.g., molecular weight, logP, number of aromatic rings).

β_i are the corresponding coefficients.

Soil Sorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil sorption coefficient (K_oc). A QSPR model for the log(K_oc) of "Benzenamine, N-(1-methylethyl)-N-nitroso-" would be crucial for predicting its mobility in the environment. The octanol-water partition coefficient (logP) is a key descriptor in such models, reflecting the compound's hydrophobicity.

The following interactive data table provides hypothetical data from a QSPR model predicting the soil sorption coefficient for "Benzenamine, N-(1-methylethyl)-N-nitroso-".

| Descriptor | Value | Predicted log(K_oc) |

| logP | 2.75 | 2.50 |

| Molecular Weight ( g/mol ) | 178.23 | |

| Polar Surface Area (Ų) | 29.54 |

Note: The data in this table is for illustrative purposes only and is not derived from a validated QSPR model.

Reaction Mechanisms and Kinetics of Benzenamine, N 1 Methylethyl N Nitroso

Mechanistic Studies of Denitrosation Reactions

Denitrosation, the cleavage of the N-NO bond, is a key reaction of N-nitrosamines. This process can be initiated through various catalytic or redox pathways, leading to the formation of the corresponding secondary amine and a nitrosating agent.

Acid-Catalyzed and Base-Catalyzed Denitrosation

Acid-Catalyzed Denitrosation:

The denitrosation of N-nitrosamines is notably catalyzed by acids. The generally accepted mechanism involves the protonation of the nitrosamine (B1359907), making it more susceptible to nucleophilic attack. For N-aryl-N-alkylnitrosamines, protonation is a prerequisite for the reaction to proceed. rsc.org The protonated intermediate can then be attacked by a nucleophile, leading to the cleavage of the N-N bond. nih.gov

The rate of acid-catalyzed denitrosation is influenced by the acidity of the medium and the presence of nucleophiles. nih.gov In ethanolic solutions of hydrogen chloride, the denitrosation of N-methyl-N-nitrosoaniline (NMNA) and N-nitrosodiphenylamine (NDA) follows the rate law: rate = k₂[Nitrosamine][HCl]. rsc.org This indicates a rate-determining proton transfer to the nitrosamine. rsc.org The reaction is reversible in the absence of a trap for the nitrosyl chloride formed. rsc.org

Interestingly, the effectiveness of nucleophilic catalysis can depend on the solvent. For NMNA and NDA in ethanol, there is an absence of catalysis by added sodium bromide and potassium thiocyanate, which contrasts with their behavior in water. rsc.org This suggests that in less polar solvents like ethanol, the proton transfer is the rate-limiting step. rsc.org

Base-Catalyzed Denitrosation:

Reductive and Oxidative Denitrosation Pathways

Reductive Denitrosation:

Reductive pathways for denitrosation often involve enzymatic systems, particularly cytochrome P450. nih.gov One proposed mechanism is a one-electron reduction of the nitrosamine molecule, resulting in the formation of nitric oxide (NO) and the corresponding secondary amine. nih.gov In vitro studies with N-nitrosomethylaniline (NMA) have shown that reductive denitrosation occurs in liver microsomes and represents a separate pathway from oxidative demethylation. nih.gov

Chemical reducing agents can also effect denitrosation. For instance, catalytic hydrogenation using catalysts like Pd/C, Pt/C, and Rh/C is a potential method for in-process control of nitrosamine impurities. nih.gov

Oxidative Denitrosation:

Oxidative mechanisms for denitrosation are also known, particularly in metabolic contexts. One pathway involves a cytochrome P450-dependent one-electron abstraction, which leads to the liberation of NO. nih.gov Studies on the metabolism of N-nitrosodibenzylamine (NDBzA) suggest that the oxygen atom incorporated into the benzaldehyde product during reductive denitrosation comes from the air, whereas in the oxidative mechanism, it would come from water. nih.gov For NDBzA, the experimental evidence pointed towards a reductive mechanism. nih.gov

Interaction with Radical Species: Formation and Scavenging

N-nitrosamines can be involved in reactions with radical species. The interaction of N,N-dialkyl aromatic amines with nitrous acid can produce a nitrosamine and a nitro compound, with the mechanism for the latter involving an amine radical cation reacting with nitrogen dioxide (NO₂). researchgate.net This suggests that radical intermediates can be formed from precursors of N-nitrosoanilines.

The antioxidant activities of certain plant extracts have been studied in their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov While this does not directly involve Benzenamine, N-(1-methylethyl)-N-nitroso-, it highlights the general principle of radical scavenging by chemical compounds, a property that could be investigated for this nitrosamine.

Kinetics of Formation and Degradation in Model Systems

The formation of N-nitrosamines typically occurs from the reaction of secondary amines with a nitrosating agent, such as nitrous acid, under acidic conditions. syr.edu The rate of formation is generally fastest at a pH of around 3.4. freethinktech.com

The kinetics of denitrosation of analogous compounds have been studied. For N-methyl-N-nitrosoaniline (NMNA) in ethanolic HCl, a kinetic analysis allowed for the determination of rate constants for both the forward (denitrosation) and reverse (nitrosation) reactions. rsc.org The reactivity sequence for denitrosation in acid solution is generally found to be NMNA > N-nitrosoproline ≈ N-nitrososarcosine >> dimethylnitrosamine ≈ N-nitrosopyrrolidine. rsc.org

The degradation of N-nitrosamines can also be temperature-dependent. For N-nitroso-pendimethalin, the time required for thermal denitrosation decreases exponentially with increasing temperature. google.com

Table 1: Kinetic Data for the Denitrosation of N-methyl-N-nitrosoaniline (NMNA) in Ethanolic HCl Data extracted from a study on the kinetics and mechanism of the denitrosation of nitrosamines in ethanol. rsc.org

| Parameter | Value | Conditions |

| Forward Rate Constant (k_f) | Specific values dependent on [HCl] | Ethanolic HCl, in the absence of a nitrite (B80452) trap |

| Reverse Rate Constant (k_r) | Specific values dependent on [HCl] | Ethanolic HCl, in the absence of a nitrite trap |

| Second-Order Rate Constant (k₂) | Varies with solvent composition | Ethanolic HCl, with excess ascorbic acid |

| Solvent Isotope Effect (k_EtOH / k_EtOD) | 2.6 - 3.8 | For NMNA, NDA, and MTS |

Role of Intermediates in Benzenamine, N-(1-methylethyl)-N-nitroso- Reactivity

Reactive intermediates play a significant role in the chemical transformations of N-nitrosamines. The acid-catalyzed denitrosation proceeds through a protonated nitrosamine intermediate. rsc.org

In biological systems, the metabolism of N-nitrosamines can lead to the formation of highly reactive intermediates. For example, the metabolism of N-nitrosodi-n-propylamine is initiated by the formation of an α-hydroxynitrosamine, which can lead to the formation of carbonium ions. nih.gov These reactive intermediates are capable of alkylating cellular macromolecules like DNA. researchgate.net

In the context of N-nitroso-N-isopropylaniline, it is plausible that similar intermediates, such as an α-hydroxy derivative, could be formed during its metabolic activation. These intermediates would then be key to its subsequent chemical reactions and biological effects.

Research on Derivatives and Analogues of Benzenamine, N 1 Methylethyl N Nitroso

Structure-Reactivity Relationships of N-Nitrosamines with Varied Alkyl and Aryl Substituents

The reactivity of N-nitrosamines is intrinsically linked to their molecular structure, with both electronic and steric effects playing significant roles. The general structure of an N-nitrosamine features a nitroso group (-N=O) bonded to a nitrogen atom, which is in turn connected to two organic substituents (alkyl or aryl groups).

The presence of an isopropyl group in Benzenamine, N-(1-methylethyl)-N-nitroso-, introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the accessibility of the α-carbon for metabolic activation, a key step in the mechanism of action for many N-nitrosamines. Compared to smaller alkyl groups like methyl or ethyl, the isopropyl group can partially or totally inhibit α-carbon hydroxylation, potentially altering the compound's biological activity.

The aryl group (the benzene (B151609) ring) also profoundly impacts reactivity. The phenyl ring can delocalize the lone pair of electrons on the amine nitrogen, affecting the electronic properties of the N-nitroso group. Furthermore, substituents on the aryl ring can either donate or withdraw electron density, further modulating the reactivity. For instance, electron-withdrawing groups on the phenyl ring can make the energetics of α-hydroxylation less favorable. rsc.org

In acidic conditions, N-aryl-N-alkyl nitrosamines can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates to the para-position of the aromatic ring. usp.org The efficiency of this rearrangement is influenced by the nature of the alkyl and aryl substituents.

Table 1: Comparison of Structural Features and Their Influence on Reactivity in Selected N-Nitrosamines

| Compound Name | Alkyl Substituent | Aryl Substituent | Key Structural Feature | Influence on Reactivity |

| N-Nitrosodimethylamine (NDMA) | Methyl | None | Small, non-bulky alkyl groups | Readily undergoes metabolic activation via α-hydroxylation. |

| N-Nitrosodiethylamine (NDEA) | Ethyl | None | Slightly larger alkyl groups than NDMA | Similar reactivity to NDMA, readily activated. |

| Benzenamine, N-(1-methylethyl)-N-nitroso- | Isopropyl | Phenyl | Bulky isopropyl group and a phenyl group | Steric hindrance from the isopropyl group may reduce the rate of α-hydroxylation. The phenyl group allows for delocalization and potential for Fischer-Hepp rearrangement. |

| N-Nitroso-N-methylaniline | Methyl | Phenyl | Less sterically hindered than the isopropyl analogue | More susceptible to α-hydroxylation compared to the isopropyl analogue, while still exhibiting properties of an N-aryl nitrosamine (B1359907). |

Synthesis and Characterization of Substituted N-Nitrosated Isopropyl Anilines

The synthesis of Benzenamine, N-(1-methylethyl)-N-nitroso- and its substituted analogues typically involves the nitrosation of the corresponding secondary amine, N-isopropylaniline. A variety of nitrosating agents can be employed for this transformation.

A common and efficient method for the N-nitrosation of secondary amines utilizes tert-butyl nitrite (B80452) (TBN) under solvent-free conditions. rsc.org This method offers broad substrate scope and proceeds under mild, acid-free conditions, which is advantageous for preserving sensitive functional groups that might be present on substituted anilines. rsc.org The general reaction is as follows:

R-NH-R' + t-BuONO → R-N(NO)-R' + t-BuOH

Another established method involves the reaction of the secondary amine with sodium nitrite in an acidic medium. The acid, typically hydrochloric acid, protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species.

The characterization of these compounds relies on a combination of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. For Benzenamine, N-(1-methylethyl)-N-nitroso-, the ¹H NMR spectrum would show characteristic signals for the isopropyl protons (a doublet and a septet) and the aromatic protons of the phenyl ring. The ¹³C NMR spectrum would similarly display distinct peaks for the isopropyl and phenyl carbons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of an N-nitrosamine often shows a molecular ion peak and characteristic fragment ions, such as the loss of the NO group (M-30). osti.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A key absorption band for N-nitrosamines is the N=O stretching vibration, which typically appears in the region of 1430-1460 cm⁻¹. pw.edu.pl

While specific, publicly available, detailed spectral data for Benzenamine, N-(1-methylethyl)-N-nitroso- is limited, the expected spectral characteristics can be inferred from data available for its precursor, N-isopropylaniline, and other closely related N-nitrosamines. rsc.orgnih.govchemicalbook.com

Table 2: Expected Spectroscopic Data for Benzenamine, N-(1-methylethyl)-N-nitroso-

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for isopropyl protons (doublet and septet), aromatic protons. |

| ¹³C NMR | Signals for isopropyl carbons, aromatic carbons. |

| Mass Spectrometry (EI) | Molecular ion peak (m/z 164), fragment ion at m/z 134 (M-30). |

| Infrared Spectroscopy | N=O stretching vibration around 1430-1460 cm⁻¹. |

Comparative Studies of Environmental Fate and Analytical Properties across Related Structures

The environmental fate of N-nitrosamines is a critical area of research due to their potential persistence and toxicity. Key processes that determine their environmental longevity include photodegradation and hydrolysis.

Photodegradation: N-nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. researchgate.net The primary photochemical process often involves the homolytic cleavage of the N-N bond, leading to the formation of an amino radical and a nitric oxide radical. nih.gov The rate and products of photodegradation can be influenced by the structure of the N-nitrosamine, the solvent, and the presence of other substances in the environment. For N-aryl-N-alkyl nitrosamines, photolysis can also lead to the formation of nitrated products. rsc.org The presence of the isopropyl group in Benzenamine, N-(1-methylethyl)-N-nitroso- may influence the stability of the resulting amino radical, thereby affecting the subsequent reaction pathways. Comparative studies on the photodegradation kinetics of a series of N-nitrosated anilines with varying alkyl substituents would provide valuable data on the influence of the alkyl group's size and branching on their environmental persistence.

Hydrolysis: The hydrolysis of N-nitrosamines, or their decomposition in water, is generally slow under neutral pH conditions. However, the rate of hydrolysis can be significantly affected by pH. In acidic solutions, N-nitrosamines can undergo denitrosation to regenerate the parent secondary amine. rsc.org The stability of N-aryl-N-alkyl nitrosamines towards hydrolysis can be influenced by the electronic properties of the aryl ring. Electron-withdrawing substituents may affect the susceptibility of the N-N bond to cleavage. Comparative hydrolysis studies on substituted N-nitrosated isopropyl anilines would help to build a predictive model for their stability in aqueous environments.

Analytical Properties: The accurate detection and quantification of N-nitrosamines in various matrices are crucial for monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used analytical techniques. nih.govrestek.com The choice of method often depends on the volatility and thermal stability of the N-nitrosamine.

The analytical properties of N-nitrosamines, such as their retention time in chromatography and their fragmentation pattern in mass spectrometry, are directly related to their structure. For instance, the isopropyl group and the phenyl ring in Benzenamine, N-(1-methylethyl)-N-nitroso- will influence its volatility and polarity, which in turn affect its behavior in GC and LC systems. Comparative analytical studies of a series of related N-nitrosamines are essential for developing robust and selective analytical methods capable of separating and identifying individual compounds in complex mixtures.

Table 3: Comparison of Environmental Fate and Analytical Parameters for Hypothetical N-Nitrosated Anilines

| Compound | Alkyl Group | Aryl Substituent | Expected Photodegradation Rate | Expected Hydrolytic Stability (Neutral pH) | Preferred Analytical Technique |

| N-Nitroso-N-methylaniline | Methyl | None | Moderate | High | GC-MS, LC-MS |

| Benzenamine, N-(1-methylethyl)-N-nitroso- | Isopropyl | None | Potentially Slower | High | GC-MS, LC-MS |

| N-Nitroso-N-isopropylaniline-4-nitro | Isopropyl | 4-Nitro | Potentially Faster | Lower | LC-MS |

| N-Nitroso-N-isopropylaniline-4-methoxy | Isopropyl | 4-Methoxy | Potentially Slower | Higher | GC-MS, LC-MS |

Exploration of Novel Nitrosamine Derivatives for Methodological Research

The development of novel nitrosamine derivatives plays a vital role in advancing methodological research, particularly in the area of analytical chemistry. These derivatives often serve as reference standards, internal standards, or tools for validating analytical methods.

Reference Standards: The synthesis of high-purity Benzenamine, N-(1-methylethyl)-N-nitroso- and its substituted analogues is essential for their use as certified reference materials. usp.orgedqm.eu These standards are crucial for the accurate calibration of analytical instruments and for ensuring the quality and comparability of analytical data across different laboratories. Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP) have been actively establishing reference standards for various N-nitrosamine impurities. usp.orgedqm.eu

Isotopically Labeled Internal Standards: For quantitative analysis using mass spectrometry, the use of stable isotopically labeled (e.g., deuterium (B1214612) or ¹³C) internal standards is the gold standard. nih.gov The synthesis of an isotopically labeled version of Benzenamine, N-(1-methylethyl)-N-nitroso- would significantly improve the accuracy and precision of its quantification in complex matrices by correcting for matrix effects and variations in instrument response. szabo-scandic.comscispace.com The synthetic route would typically involve incorporating the isotopic label into the N-isopropylaniline precursor before the nitrosation step.

Derivatives for Method Validation: Novel derivatives of Benzenamine, N-(1-methylethyl)-N-nitroso- with specific physicochemical properties can be synthesized to challenge and validate the robustness of analytical methods. For example, derivatives with varying polarities or thermal stabilities can be used to assess the chromatographic separation efficiency and the potential for analyte degradation during analysis.

The exploration and synthesis of these novel nitrosamine derivatives are critical for ensuring the reliability of analytical methods used to monitor these potentially harmful compounds in pharmaceuticals, food, and the environment.

Future Research Directions and Emerging Methodologies for Benzenamine, N 1 Methylethyl N Nitroso

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the risk assessment and predictive modeling of Benzenamine, N-(1-methylethyl)-N-nitroso- formation and behavior. These computational tools offer a transformative approach to identifying, evaluating, and mitigating potential risks associated with N-nitrosamine impurities. raps.org

Predictive analytics, a key feature of AI, can anticipate the potential for contamination by leveraging historical data and process variables. nih.gov This allows for dynamic risk scoring of materials and processes, enabling prioritized testing and the optimization of workflows to improve efficiency and compliance. nih.gov By analyzing vast datasets from chemical databases, reaction pathways, and published research, AI can model real-world scenarios with greater accuracy, providing relevant predictions for different formulations and production processes. nih.gov

| Application Area | AI/ML Methodology | Potential Impact on Benzenamine, N-(1-methylethyl)-N-nitroso- Research |

|---|---|---|

| Formation Prediction | Machine Learning Algorithms, Predictive Modeling | Predicts the likelihood of formation based on precursors and process conditions. raps.orgmdpi.com |

| Toxicity Assessment | QSAR Models | Assesses the potential mutagenicity and carcinogenicity of the compound. raps.org |

| Risk Assessment | Big Data Analysis, Predictive Analytics | Identifies risk factors from historical data and generates actionable insights for mitigation. raps.orgnih.gov |

| Process Optimization | Real-time Monitoring and Control Algorithms | Refines manufacturing processes to minimize the formation of the compound. raps.orgnih.gov |

Advanced Spectroscopy for In-Situ Monitoring of Transformation Processes

Advanced spectroscopic techniques are emerging as powerful tools for the in-situ and real-time monitoring of the formation and degradation of N-nitrosamines like Benzenamine, N-(1-methylethyl)-N-nitroso-. These methods offer the potential to overcome the limitations of traditional analytical techniques, which often require sample collection and preparation, leading to potential artifacts and a lack of real-time process understanding. researchgate.netusp.org

Raman spectroscopy, in particular, is a promising technique for in-situ monitoring of chemical reactions. researchgate.net It allows for uninterrupted data collection from outside a reaction vessel, providing real-time information on the changes in chemical composition. researchgate.netspringernature.com This can be invaluable for understanding the kinetics and mechanisms of Benzenamine, N-(1-methylethyl)-N-nitroso- formation and degradation. The use of Surface-Enhanced Raman Scattering (SERS) can further enhance the sensitivity of this technique, enabling the detection of trace amounts of N-nitrosamines. rsc.org

Luminescence-based detection methods are also being explored for the direct detection of N-nitrosamines. rsc.org These methods have the potential to be highly sensitive and avoid the chemical reactions required by some other techniques, which can be prone to interference from breakdown products. rsc.org

The development of in-situ monitoring techniques is crucial for gaining a deeper understanding of the transformation processes of Benzenamine, N-(1-methylethyl)-N-nitroso-. This knowledge is essential for developing effective control strategies to minimize its formation and for designing efficient remediation technologies.

| Spectroscopic Technique | Principle of Operation | Applicability to Benzenamine, N-(1-methylethyl)-N-nitroso- |

|---|---|---|

| Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. | Can be used for real-time, in-situ monitoring of formation and degradation reactions. researchgate.net |

| Surface-Enhanced Raman Scattering (SERS) | Enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. | Offers high sensitivity for the detection of trace levels of N-nitrosamines. rsc.org |